7-Hydroxydecanoyl-CoA

Fatty Acid β-Oxidation Mitochondrial Metabolism Enzyme Kinetics

7-Hydroxydecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative characterized by a ten-carbon fatty acid chain bearing a hydroxyl group at the seventh carbon position, attached to coenzyme A via a thioester bond. With a molecular formula of C31H54N7O18P3S and a molecular weight of approximately 937.78 g/mol, this compound functions as an acyl group carrier and donor in cellular metabolism, specifically within fatty acid β-oxidation pathways and acylcarnitine shuttle mechanisms.

Molecular Formula C31H54N7O18P3S
Molecular Weight 937.8 g/mol
Cat. No. B15598509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxydecanoyl-CoA
Molecular FormulaC31H54N7O18P3S
Molecular Weight937.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H54N7O18P3S/c1-4-8-19(39)9-6-5-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)
InChIKeyGRBMJHHDICCBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Hydroxydecanoyl-CoA: Technical Specifications and Scientific Identity for Procurement


7-Hydroxydecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative characterized by a ten-carbon fatty acid chain bearing a hydroxyl group at the seventh carbon position, attached to coenzyme A via a thioester bond [1]. With a molecular formula of C31H54N7O18P3S and a molecular weight of approximately 937.78 g/mol, this compound functions as an acyl group carrier and donor in cellular metabolism, specifically within fatty acid β-oxidation pathways and acylcarnitine shuttle mechanisms [2]. As an intermediate in lipid metabolism, it participates in the formation of 7-hydroxydecanoylcarnitine through reaction with L-carnitine, a reaction catalyzed by carnitine O-palmitoyltransferase, facilitating its transport across mitochondrial membranes [3].

Why 7-Hydroxydecanoyl-CoA Cannot Be Replaced by Other Hydroxyacyl-CoAs in Research Applications


The enzymatic recognition and metabolic fate of 7-hydroxydecanoyl-CoA are dictated by the precise positioning of its hydroxyl group on the C7 carbon of the decanoyl chain. This positional specificity fundamentally alters its kinetic interactions with β-oxidation enzymes compared to its positional isomers, such as 3-hydroxydecanoyl-CoA and 5-hydroxydecanoyl-CoA, which are the dominant physiological intermediates in mitochondrial fatty acid oxidation [1]. Substituting 7-hydroxydecanoyl-CoA with other hydroxyacyl-CoAs (e.g., 3-hydroxy-, 5-hydroxy-, or non-hydroxylated decanoyl-CoA) in enzymatic assays or metabolic flux studies will yield non-physiological kinetic data due to distinct substrate recognition, catalytic turnover rates, and pathway bottlenecks induced by the specific hydroxyl group location [2]. Therefore, for studies focused on the metabolism of unusual or chemically modified medium-chain fatty acids, or for developing precise analytical standards for metabolomics, the specific compound is indispensable; generic substitution invalidates the scientific objective.

7-Hydroxydecanoyl-CoA Procurement Evidence: Quantitative Differentiation from Key Analogs


Kinetic Bottleneck in β-Oxidation: 5-Hydroxydecanoyl-CoA vs. 3-Hydroxydecanoyl-CoA

The metabolic processing of 7-hydroxydecanoyl-CoA is best understood through comparison with its close structural analog, 5-hydroxydecanoyl-CoA, which introduces a rate-limiting kinetic bottleneck at the penultimate step of β-oxidation. Research demonstrates that the Vmax for the metabolite of 5-HD-CoA (3,5-dihydroxydecanoyl-CoA) by L-3-hydroxyacyl-CoA dehydrogenase is fivefold slower (Vmax reduced by 80%) than that for the corresponding metabolite of decanoate, L-3-hydroxydecanoyl-CoA [1]. This kinetic impairment is directly attributed to the position of the hydroxyl group, which alters enzyme-substrate interactions. By inference, the C7 hydroxyl group in 7-hydroxydecanoyl-CoA is expected to present a distinct, and likely similarly perturbed, metabolic profile compared to the naturally occurring 3-hydroxy isomer, making it a critical reagent for studying non-canonical fatty acid oxidation pathways.

Fatty Acid β-Oxidation Mitochondrial Metabolism Enzyme Kinetics

Comparative Substrate Affinity for Medium-Chain Acyl-CoA Dehydrogenase (MCAD): 5-Hydroxydecanoyl-CoA vs. Decanoyl-CoA

A direct head-to-head comparison of the initial step of β-oxidation reveals that 5-hydroxydecanoyl-CoA is a competent substrate for medium-chain acyl-CoA dehydrogenase (MCAD), but with altered kinetic parameters. Using purified human liver MCAD, 5-hydroxydecanoyl-CoA exhibited a Km of 12.8 ± 0.6 μM and a kcat of 14.1 s⁻¹. In contrast, the physiological substrate, decanoyl-CoA (lacking a hydroxyl group), showed a Km of approximately 3 μM and a kcat of 6.4 s⁻¹ [1]. This indicates that the C5 hydroxyl group reduces substrate affinity (higher Km) but simultaneously increases the catalytic turnover rate (higher kcat) once bound. For 7-hydroxydecanoyl-CoA, the C7 hydroxyl group is predicted to impart a different, non-interchangeable kinetic signature, making it essential for experiments requiring the specific C7-substituted acyl-CoA probe.

Enzyme Kinetics Acyl-CoA Dehydrogenase MCAD Specificity

Chain-Length Specificity in Acyl-CoA Hydratase Activity: Decenoyl-CoA vs. Octenoyl-CoA

The activity of enoyl-CoA hydratase, the second enzyme of β-oxidation, is sensitive to acyl chain length. A study on the porcine enzyme shows that trans-2-decenoyl-CoA (the C10 enoyl-CoA corresponding to the dehydrated form of 7-hydroxydecanoyl-CoA) exhibits 74% of the activity observed with the optimal substrate trans-2-octenoyl-CoA (C8) [1]. This 26% reduction in relative activity compared to the C8 substrate highlights that even among medium-chain substrates, the C10 chain length presents a suboptimal fit for the enzyme's active site. This chain-length effect is compounded by the presence of the hydroxyl group, as seen with 5-hydroxydecanoyl-CoA, reinforcing that both chain length and hydroxyl position are critical, non-interchangeable parameters.

Enoyl-CoA Hydratase Substrate Specificity β-Oxidation

Enzymatic Activity in Bacterial Fatty Acid Metabolism: 7-Hydroxydecanoyl-CoA as a Specific Substrate

7-Hydroxydecanoyl-CoA (referred to as 7-HDCDO-CoA) is a specific substrate for certain bacterial acyl-CoA dehydrogenases, demonstrating high catalytic activity. Wild-type CasDRjost enzyme from a bacterial system exhibited a specific activity of 16.2 ± 0.60 μmol·min⁻¹·mg⁻¹ towards 4 μM 7-HDCDO-CoA, while wild-type CasQTcur showed a similar high activity of 17.2 ± 0.59 μmol·min⁻¹·mg⁻¹ [1]. This high specific activity, measured under defined conditions, confirms that 7-hydroxydecanoyl-CoA is efficiently processed by specialized bacterial enzymes. This contrasts with the kinetic bottlenecks observed for 5-hydroxydecanoyl-CoA in mammalian systems, highlighting the compound's role as a selective tool for studying bacterial lipid metabolism and enzyme specificity.

Bacterial Metabolism Acyl-CoA Dehydrogenase CasDRjost/CasQTcur

Validated Research Applications for 7-Hydroxydecanoyl-CoA


Investigating Position-Specific β-Oxidation Bottlenecks in Mammalian Mitochondria

7-Hydroxydecanoyl-CoA is the ideal reagent for mechanistic studies aiming to map how the position of a hydroxyl group along a medium-chain fatty acid influences its rate of mitochondrial β-oxidation. As demonstrated with 5-hydroxydecanoyl-CoA, which creates a fivefold Vmax reduction at the 3-hydroxyacyl-CoA dehydrogenase step [1], the C7-hydroxylated analog is expected to induce a distinct, position-specific kinetic perturbation. This makes it invaluable for researchers studying inborn errors of metabolism, the effects of oxidized fatty acids on energy homeostasis, or the development of metabolic inhibitors.

Probing Acyl-CoA Dehydrogenase Substrate Specificity and Structure-Function Relationships

The compound serves as a critical tool for enzymologists characterizing the substrate specificity of medium-chain acyl-CoA dehydrogenases (MCADs) from various species. The direct kinetic comparison of 5-hydroxydecanoyl-CoA with decanoyl-CoA on human MCAD revealed a 4.3-fold higher Km and a 2.2-fold higher kcat [2], highlighting how a single hydroxyl group remodels the enzyme's catalytic landscape. 7-Hydroxydecanoyl-CoA enables similar, high-resolution studies to map the active site geometry and acyl-chain tolerance of MCAD and related enzymes, informing both basic science and drug discovery efforts targeting fatty acid metabolism.

Metabolomics and Lipidomics Analytical Standard Development

As a distinct chemical entity with a well-defined molecular weight (937.78 g/mol) and a unique fragmentation pattern in mass spectrometry, 7-hydroxydecanoyl-CoA is essential for the accurate identification and quantification of this specific metabolite in biological matrices [3]. Given that its enzymatic processing differs markedly from other hydroxydecanoyl-CoA isomers, its precise measurement is crucial for comprehensive flux analysis in studies of fatty acid oxidation disorders or in evaluating the metabolic impact of novel therapeutics. Generic or misidentified isomers would lead to erroneous biological conclusions.

Bacterial Fatty Acid Metabolism and Biocatalysis Research

The high specific activity of wild-type CasDRjost and CasQTcur enzymes on 7-hydroxydecanoyl-CoA (16-17 μmol·min⁻¹·mg⁻¹) confirms its role as a native or high-affinity substrate in certain bacterial pathways [4]. This makes the compound a key reagent for research in microbial physiology, bioremediation (e.g., degradation of hydroxylated alkanes), and the engineering of bacterial strains for the biosynthesis of valuable hydroxy-fatty acid derivatives or polyhydroxyalkanoates (PHAs) with novel properties.

Technical Documentation Hub

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